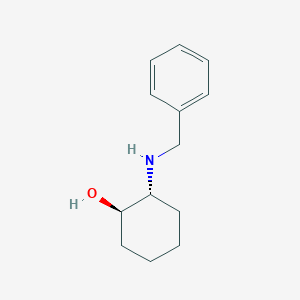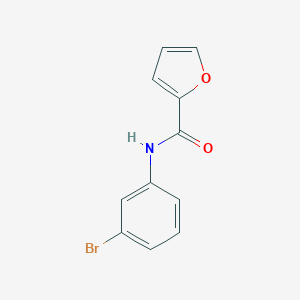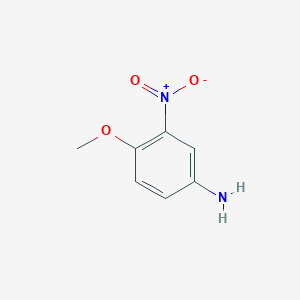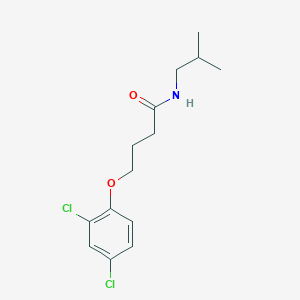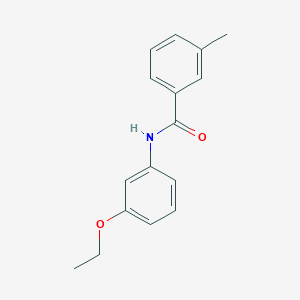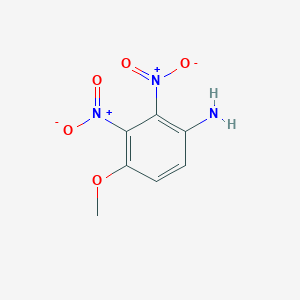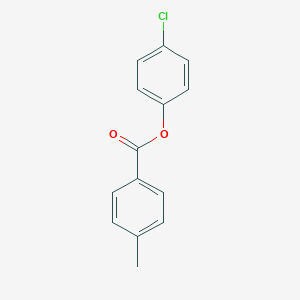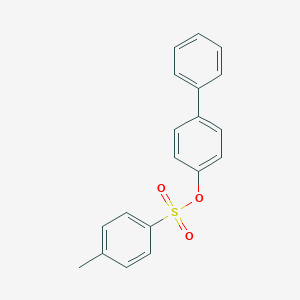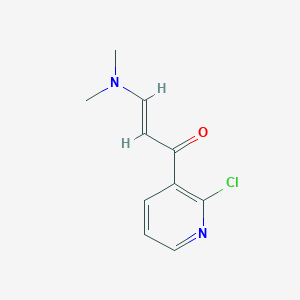![molecular formula C16H18O2 B184636 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene CAS No. 20213-26-7](/img/structure/B184636.png)
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
作用机制
Mode of Action
It is known that the compound has significant anti-inflammatory capabilities and exceptional antioxidant properties .
Biochemical Pathways
Its anti-inflammatory and antioxidant properties suggest that it may interact with pathways related to inflammation and oxidative stress .
Result of Action
Dihydrolapachenole has been reported to exhibit extraordinary anti-inflammatory capabilities as well as exceptional antioxidant properties . These properties suggest that it may have potential therapeutic effects in the management of chronic inflammatory conditions, notably arthritis .
准备方法
合成路线和反应条件: 二氢拉巴烯醇可以通过各种化学反应合成,这些反应涉及前体拉巴烯醇。 合成通常涉及还原反应,其中拉巴烯醇在受控条件下使用合适的还原剂还原为二氢拉巴烯醇 .
工业生产方法: 二氢拉巴烯醇的工业生产涉及从天然来源中提取拉巴烯醇,然后对其进行化学还原。 该过程需要精确控制反应条件,以确保最终产品的高产率和纯度 .
反应类型:
氧化: 二氢拉巴烯醇可以发生氧化反应形成各种氧化衍生物。
还原: 该化合物本身是拉巴烯醇还原的产物。
取代: 它可以参与取代反应,其中分子上的官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的取代产物,可以使用各种亲核试剂。
主要形成的产物:
氧化: 二氢拉巴烯醇的氧化衍生物。
还原: 进一步还原的形式或氢化衍生物。
取代: 具有不同官能团的取代衍生物.
科学研究应用
二氢拉巴烯醇在科学研究中有多种应用:
化学: 用作合成其他复杂分子的前体或中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗作用,并用作药物开发的先导化合物。
5. 作用机理
二氢拉巴烯醇的作用机制涉及其与生物系统内特定分子靶标的相互作用。据信,它通过调节酶活性并与细胞受体相互作用来发挥作用。 确切的途径和靶标仍在研究中,但已知它会影响氧化应激途径和细胞信号传导机制 .
类似化合物:
拉巴烯醇: 二氢拉巴烯醇的前体,具有相似但不同的化学性质。
1-甲氧基萘: 在同一植物来源中发现的另一种化合物,具有不同的生物活性。
独特性: 二氢拉巴烯醇因其特定的化学结构而脱颖而出,该结构赋予其独特的反应性和生物学特性。 它能够进行各种化学反应以及其潜在的治疗应用使其成为科学研究中具有重要意义的化合物 .
相似化合物的比较
Lapachenole: The precursor to dihydrolapachenole, with similar but distinct chemical properties.
1-Methoxynaphthalene: Another compound found in the same plant source with different biological activities.
Other Quinones: Compounds like juglone and plumbagin, which share structural similarities but have different biological effects.
Uniqueness: Dihydrolapachenole stands out due to its specific chemical structure, which imparts unique reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDAMFCGBFOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357290 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20213-26-7 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Dihydrolapachenole naturally found?
A: Dihydrolapachenole is a natural product found in the heartwood and sapwood of certain tree species. Specifically, it has been isolated from Tabebuia chrysantha []. It's also present in the sapwood of Tabebuia donnell-smittii and the heartwood of Paratecoma peroba [].
Q2: What is the proposed biosynthetic origin of Dihydrolapachenole?
A: Research suggests that 1-methoxynaphthalene, also found in the relevant tree species, likely serves as an early precursor in the biological pathway leading to Dihydrolapachenole and related C15 compounds [].
Q3: Can Dihydrolapachenole be synthesized in the lab?
A: Yes, a novel synthetic route for Dihydrolapachenole has been developed. This method utilizes ethylenediamine diacetate to catalyze the cyclization of specific naphthalenols with α,β-unsaturated aldehydes, leading to the formation of Dihydrolapachenole []. This synthetic approach offers a controlled and efficient way to produce Dihydrolapachenole for further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
